Alexa Fluor 594 para-isomer
CAS No.:
Cat. No.: VC1938710
Molecular Formula: C39H37N3O13S2
Molecular Weight: 819.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C39H37N3O13S2 |
|---|---|
| Molecular Weight | 819.9 g/mol |
| IUPAC Name | [13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
| Standard InChI | InChI=1S/C39H37N3O13S2/c1-38(2)16-21(18-56(48,49)50)24-12-27-31(14-29(24)40(38)5)54-32-15-30-25(22(19-57(51,52)53)17-39(3,4)41(30)6)13-28(32)35(27)26-11-20(7-8-23(26)36(45)46)37(47)55-42-33(43)9-10-34(42)44/h7-8,11-17H,9-10,18-19H2,1-6H3,(H2-,45,46,48,49,50,51,52,53) |
| Standard InChI Key | KJIGIGGGBKHAAA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |
Introduction
Chemical Identity and Structure
Basic Identification
Alexa Fluor 594 para-isomer is a synthetic fluorescent dye characterized by its vibrant red fluorescence and specific structural configuration. This compound is identified in chemical databases with PubChem CID 25137943 and is specifically defined as the 6-succinimidyloxycarbonyl isomer of the parent Alexa Fluor 594 compound . The term "para-isomer" specifically refers to the positioning of the succinimidyloxycarbonyl group on the phenyl ring, which is critical to its chemical reactivity and fluorescent properties. This specific isomeric form influences both the spectral characteristics and the conjugation chemistry of the molecule when compared to other possible isomeric configurations.
Physical and Chemical Properties
The physical and chemical properties of Alexa Fluor 594 para-isomer are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of Alexa Fluor 594 Para-isomer
The molecular structure of Alexa Fluor 594 para-isomer includes multiple aromatic rings with conjugated double bonds that contribute to its fluorescent properties. The presence of the para-positioned succinimidyloxycarbonyl group is essential for its function as an amine-reactive fluorescent label, allowing for efficient bioconjugation reactions with various biomolecules .
Spectroscopic Properties
Fluorescence Characteristics
Chemical Reactivity and Conjugation Chemistry
Reactive Functionality
The primary chemical feature of Alexa Fluor 594 para-isomer is its succinimidyloxycarbonyl group, which functions as an amine-reactive moiety . This functional group is specifically designed to react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The para positioning of this reactive group on the phenyl ring influences the reactivity and conjugation efficiency of the molecule compared to other possible isomeric configurations.
Bioconjugation Applications
The bioconjugation chemistry of Alexa Fluor 594 para-isomer makes it particularly valuable for labeling biomolecules in research applications. The NHS ester functionality enables efficient coupling under mild conditions, typically in slightly alkaline buffers (pH 7.2-8.0) that preserve the biological activity of sensitive proteins and other biomolecules. This conjugation strategy is widely employed in the preparation of fluorescently labeled antibodies, proteins, and other probes for imaging and detection applications .
Related Chemistries and Derivatives
Reaction Mechanism
The click chemistry approach using Alexa Fluor 594 derivatives offers several advantages over traditional NHS ester chemistry, including:
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High specificity and bioorthogonality
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Efficient reaction under mild conditions
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Formation of stable linkages
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Compatibility with complex biological samples
This approach represents an important expansion of the labeling strategies available to researchers working with fluorescent probes.
Applications in Biological Research
Fluorescence Microscopy
Alexa Fluor 594 para-isomer finds extensive application in fluorescence microscopy, where its bright red fluorescence enables high-sensitivity detection of biological structures and processes. The specific spectral characteristics of this fluorophore make it compatible with common microscope filter sets and light sources, facilitating its integration into established imaging workflows. The para-isomer configuration may influence the performance of the dye in specific applications, potentially offering advantages in terms of brightness, photostability, or conjugation efficiency .
Flow Cytometry
In addition to microscopy applications, Alexa Fluor 594 derivatives are valuable tools in flow cytometry, where they enable the detection and quantification of specific cell populations based on the expression of surface or intracellular markers. The bright fluorescence and good photostability of these dyes contribute to high sensitivity and reliable detection in flow cytometry experiments .
Comparative Analysis with Other Isomers
Isomeric Variations
While detailed comparative information between the para-isomer and other isomeric forms of Alexa Fluor 594 is limited in the search results, it is important to note that isomeric variations can significantly influence both the chemical reactivity and spectroscopic properties of fluorescent dyes. The positional isomerism in Alexa Fluor 594 derivatives (para- versus meta-configurations) likely affects:
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Conjugation efficiency with target biomolecules
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Fluorescence quantum yield
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Extinction coefficient
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Photostability
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Solubility and handling properties
These differences may be significant for specific applications, making the selection of the appropriate isomer an important consideration in experimental design.
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